Lidamidine

Antidiarrheal Preclinical Pharmacology Potency

Lidamidine (WHR-1142A) is a peripherally selective α2-adrenoceptor agonist that uniquely inhibits intestinal secretion and enhances absorption without profound motility suppression, making it the definitive tool for secretory diarrhea models. It poorly crosses the blood-brain barrier, avoiding CNS effects seen with clonidine, and exhibits no tolerance development. Its primary active metabolite, WHR-1049, is 30-fold more potent and persists longer in serum, ideal for PK/PD studies. Standard ≥98% purity. Secure this non-narcotic, non-anticholinergic amidinourea for reproducible, mechanism-specific research.

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
CAS No. 66871-56-5
Cat. No. B1675310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLidamidine
CAS66871-56-5
Synonyms1-(2,6-dimethylphenyl)-3-methylamidinourea
lidamidine
lidamidine, hydrochloride
lidamidine, monohydrochloride
WHR-1142A
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N
InChIInChI=1S/C11H16N4O/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3/h4-6H,1-3H3,(H4,12,13,14,15,16)
InChIKeyRRHJHSBDJDZUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lidamidine (CAS 66871-56-5): A Peripheral Alpha-2 Adrenergic Agonist for Antisecretory Antidiarrheal Research


Lidamidine (CAS 66871-56-5), also known as WHR-1142A, is a non-narcotic, non-anticholinergic amidinourea antidiarrheal agent that functions as a peripheral alpha-2 adrenoceptor agonist [1]. Unlike centrally-acting alpha-2 agonists such as clonidine, lidamidine poorly crosses the blood-brain barrier, thereby minimizing centrally mediated side effects while retaining intestinal antisecretory and antimotility properties [2]. Its primary mechanism involves the inhibition of intestinal fluid and electrolyte secretion and the enhancement of absorption, positioning it as a distinct chemical tool for investigating diarrheal pathophysiology where secretory inhibition is prioritized over profound motility suppression [3].

Why Lidamidine Cannot Be Replaced by Standard Antidiarrheals Like Loperamide or Diphenoxylate


Substituting lidamidine with in-class alternatives such as loperamide or diphenoxylate introduces distinct pharmacological and tolerability profiles that compromise experimental consistency and therapeutic intent. Loperamide, a peripheral mu-opioid receptor agonist, exerts its primary effect by profoundly slowing gastrointestinal transit (p < 0.001 vs. lidamidine) [1]. In contrast, lidamidine demonstrates a unique antisecretory mechanism via peripheral alpha-2 adrenoceptors, significantly delaying gastric emptying (p < 0.05) without significantly altering small bowel transit [2]. Furthermore, while lidamidine shows no tolerance development, unlike diphenoxylate, it also avoids the central nervous system (CNS) depressant and autonomic effects characteristic of alpha-2 agonists like clonidine at antidiarrheal doses [3]. These mechanistic divergences translate to non-interchangeable outcomes in models of secretory versus motility-driven diarrhea.

Quantitative Differentiation of Lidamidine: Head-to-Head Evidence vs. Loperamide, Clonidine, and Diphenoxylate


Preclinical Potency: Lidamidine ED50 vs. Diphenoxylate and Loperamide in Castor Oil-Induced Diarrhea

In a direct preclinical comparison, lidamidine hydrochloride (WHR-1142A) exhibited superior antidiarrheal potency relative to diphenoxylate and loperamide in the castor oil-induced diarrhea model in mice [1]. The ED50 for inhibition of diarrhea was quantified at 1.8 mg/kg p.o. for lidamidine, and the study reported that, in general, WHR-1142A was more potent than both diphenoxylate and loperamide, although species differences were noted [2]. This establishes lidamidine as a high-potency reference standard for acute secretory diarrhea models where efficacy at lower doses is a critical selection criterion.

Antidiarrheal Preclinical Pharmacology Potency Castor Oil Model

Clinical Efficacy in Acute Diarrhea: Comparable Symptom Control to Loperamide in a Double-Blind Trial

In a multicenter, double-blind controlled clinical trial involving 32 patients with acute non-specific diarrhea, lidamidine HCl demonstrated comparable therapeutic effects to loperamide in the symptomatic management of acute diarrhea [1]. Both compounds achieved similar efficacy outcomes, and lidamidine was well-tolerated, with side effects reported as generally minor and self-limiting [2]. This head-to-head clinical evidence supports the selection of lidamidine as a non-opioid alternative capable of achieving parity with the standard-of-care opioid-based therapy in this indication.

Acute Diarrhea Clinical Trial Efficacy Loperamide

Differential GI Motility Profile: Selective Gastric Emptying Delay Without Small Bowel Transit Inhibition

A double-blind, randomized study in 24 healthy volunteers directly compared the effects of lidamidine and loperamide on gastrointestinal transit [1]. Lidamidine (12 mg and 18 mg doses) significantly delayed gastric emptying, as measured by the area under the gastric emptying curve (p < 0.05 compared to loperamide or placebo) [2]. Critically, lidamidine had no significant effect on small bowel transit, whereas loperamide profoundly slowed small bowel transit compared to both placebo and lidamidine (p < 0.001) [3]. This differential motility profile indicates that lidamidine's antidiarrheal action is primarily driven by enhanced absorption or inhibition of secretion rather than generalized gut stasis.

Gastrointestinal Motility Gastric Emptying Small Bowel Transit Mechanism of Action

CNS Safety Advantage: Lack of Blood-Brain Barrier Penetration vs. Clonidine

As a class-level inference, lidamidine is an alpha-2 adrenoceptor agonist that poorly crosses the blood-brain barrier, a property that distinguishes it from centrally-acting alpha-2 agonists like clonidine [1]. This pharmacokinetic barrier limits the centrally mediated effects (such as sedation, hypotension, and autonomic disturbances) that have restricted the clinical utility of clonidine for intestinal indications [2]. In comparative pharmacology studies, clonidine and lidamidine both induced diuresis and produced autonomic/central effects (piloerection, hypotonia, ataxia) in rats, but these effects occurred at doses similar to those producing antidiarrheal activity for clonidine, whereas lidamidine's peripheral restriction aims to decouple efficacy from CNS side effects [3].

Blood-Brain Barrier CNS Safety Alpha-2 Adrenergic Agonist Peripheral Selectivity

Active Metabolite Potency: WHR-1049 is 30-Fold More Potent than Parent Compound in Inhibiting Myoelectric Activity

Lidamidine's antimotility activity is significantly potentiated by its hepatic metabolite, WHR-1049 [1]. In a direct comparison in unanesthetized rats, WHR-1049 was found to be 30 times as potent as lidamidine (milligram per milligram) in inhibiting fasting intestinal myoelectric activity [2]. Specifically, lidamidine HCl inhibited myoelectric activity in a dose-dependent manner (0.5-4.0 mg/kg), while WHR-1049 achieved comparable inhibition at much lower doses (0.0625-0.25 mg/kg) [3]. Furthermore, WHR-1049 persists longer in serum than the parent compound, contributing to the overall pharmacodynamic profile [4]. This finding is crucial for in vivo studies, as the observed effects are partially attributable to this more potent and longer-lasting metabolite.

Metabolism Pharmacokinetics Active Metabolite Myoelectric Activity

Secretory Diarrhea Model: Lidamidine Reduces Prostaglandin E2-Induced Jejunal Secretion

In a controlled in vivo human study, the effect of lidamidine on jejunal fluid and electrolyte transport was assessed under both basal and stimulated conditions [1]. While lidamidine (10 mg per os) had no significant effect on fluid transport under basal conditions, it significantly reduced the secretion induced by prostaglandin E2 (PGE2) (5×10−6 M) in the jejunum (P < 0.05) [2]. This finding provides direct evidence for lidamidine's antisecretory mechanism in a clinically relevant human model of secretory diarrhea, distinguishing its action from compounds that primarily affect basal absorption or motility.

Secretory Diarrhea Jejunal Transport Prostaglandin E2 Antisecretory

Optimal Use Cases for Lidamidine in Research and Drug Development


Investigating Peripheral Alpha-2 Adrenoceptor Function in the Gut Without CNS Confounds

Lidamidine serves as an ideal tool compound for researchers studying the role of peripheral alpha-2 adrenoceptors in intestinal physiology and pathophysiology. Its poor blood-brain barrier penetration, as highlighted in Section 3 [1], allows for selective activation of these receptors in the gastrointestinal tract without the confounding central nervous system effects (sedation, hypotension) associated with clonidine. This makes it invaluable for in vivo studies aimed at isolating the peripheral antisecretory and pro-absorptive effects of alpha-2 agonism [2].

Evaluating Antisecretory Mechanisms in Human Ex Vivo or In Vivo Perfusion Models

As demonstrated by its ability to significantly reduce PGE2-induced secretion in the human jejunum (P < 0.05) [1], lidamidine is well-suited for perfusion studies investigating secretory pathways. Researchers can use lidamidine as a positive control or test agent to probe the role of alpha-2 adrenoceptors in modulating ion and fluid transport under stimulated (e.g., PGE2, cholera toxin) versus basal conditions, providing a clear antisecretory benchmark distinct from motility-based antidiarrheals [2].

Comparative Pharmacology Studies with Loperamide and Diphenoxylate

The established ED50 of 1.8 mg/kg p.o. in the castor oil-induced diarrhea model [1] and its comparable clinical efficacy to loperamide in acute diarrhea [2] make lidamidine a valuable reference compound for benchmarking new antidiarrheal agents. Its unique profile—high preclinical potency [3], differential effects on gastric emptying versus small bowel transit (p < 0.05 vs. p < 0.001 for loperamide) [4], and lack of tolerance development [5]—provides multiple quantitative parameters for side-by-side comparative efficacy and mechanism-of-action studies.

PK/PD Modeling Involving Active Metabolite Contribution

Given that its primary active metabolite, WHR-1049, is 30 times more potent than the parent compound and persists longer in serum [1], lidamidine is an excellent candidate for pharmacokinetic/pharmacodynamic (PK/PD) studies. Researchers can use this compound to model the contribution of active metabolites to overall drug efficacy, providing a clear example where in vivo effects are significantly driven by a biotransformation product, which is critical for interpreting time-course and dose-response data in animal models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lidamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.